molecular formula C14H19NO10S2 B570284 2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate CAS No. 116390-88-6

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate

Cat. No.: B570284
CAS No.: 116390-88-6
M. Wt: 425.423
InChI Key: DWWMPNFSTUDDSG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is a complex organic compound with the molecular formula C({14})H({19})NO({10})S({2}). It is characterized by its sulfonyl and sulfate groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 3-oxobutanoic acid.

    Amidation: The 2,5-dimethoxyaniline undergoes amidation with 3-oxobutanoic acid to form 2,5-dimethoxy-4-(3-oxobutanamido)aniline.

    Sulfonylation: This intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Esterification: The final step involves esterification with ethyl hydrogen sulfate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, replacing it with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfoxides and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is utilized in several fields:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl and sulfate groups.

    Biology: Employed in biochemical assays to study enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Applied in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The sulfonyl and sulfate groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, altering their activity. This can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenylsulfonyl)ethyl hydrogen sulfate
  • 2-(4-Methoxyphenylsulfonyl)ethyl hydrogen sulfate
  • 2-(2,5-Dimethoxy-4-nitrophenylsulfonyl)ethyl hydrogen sulfate

Uniqueness

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is unique due to the presence of the 3-oxobutanamido group, which imparts additional reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-[2,5-dimethoxy-4-(3-oxobutanoylamino)phenyl]sulfonylethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO10S2/c1-9(16)6-14(17)15-10-7-12(24-3)13(8-11(10)23-2)26(18,19)5-4-25-27(20,21)22/h7-8H,4-6H2,1-3H3,(H,15,17)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWMPNFSTUDDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)CCOS(=O)(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721295
Record name 2-[2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonyl]ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116390-88-6
Record name 2-[2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonyl]ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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